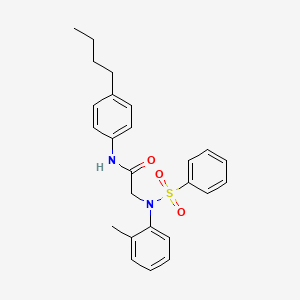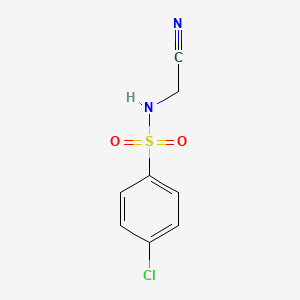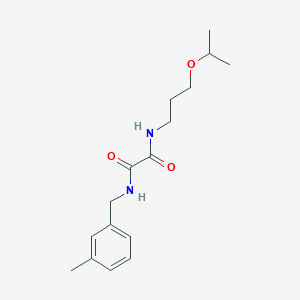![molecular formula C16H20BrN5O2 B4757150 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4757150.png)
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Vue d'ensemble
Description
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as BRD-7389, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-7389 is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic regulators that control gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders, making BRD-7389 a promising drug candidate.
Mécanisme D'action
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation, inflammation, and other disease-related processes. The selectivity of 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine for BET proteins over other bromodomain-containing proteins is a key factor in its therapeutic potential.
Biochemical and Physiological Effects:
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine induces cell cycle arrest and apoptosis, leading to decreased cell viability. In macrophages and microglia, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of Alzheimer's disease and traumatic brain injury, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in lab experiments include its potency and selectivity for BET proteins, as well as its ability to inhibit gene expression and regulate disease-related processes. However, there are also limitations to consider, such as the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are many potential future directions for research on 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine and related compounds. Some possible areas of focus include:
- Understanding the mechanisms of action of 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in different disease models
- Developing more potent and selective BET inhibitors
- Investigating the use of BET inhibitors in combination with other therapies, such as chemotherapy or immunotherapy
- Exploring the role of BET proteins in other diseases, such as autoimmune disorders or viral infections
- Developing new methods for delivering BET inhibitors to specific tissues or cells.
Conclusion:
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a promising small molecule that has shown potential for therapeutic applications in various diseases. Its ability to selectively inhibit BET proteins and regulate gene expression makes it a valuable tool for studying disease mechanisms and developing new treatments. While there are still challenges to overcome in terms of toxicity and off-target effects, the future of BET inhibition looks bright.
Applications De Recherche Scientifique
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer. 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c1-11-18-14(20(2)3)10-15(19-11)21-6-8-22(9-7-21)16(23)12-4-5-13(17)24-12/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIYDKVOGJHJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)




![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)

![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)
![methyl 7-cyclopropyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757162.png)
![4-bromo-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4757172.png)